5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including difluoromethyl, furylmethyl, and pyrazolyl groups, which contribute to its diverse reactivity and utility.
Preparation Methods
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazole and pyrimidine cores. The difluoromethyl groups are introduced through radical trifluoromethylation reactions, which are known for their efficiency in incorporating trifluoromethyl groups into organic molecules . The furylmethyl group is usually added via nucleophilic substitution reactions, where a furylmethylamine reacts with a suitable electrophile. Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, which could lead to the development of new treatments for diseases.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The furylmethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. The pyrazolyl and pyrimidine cores provide a rigid framework that ensures selective binding to target proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 5,7-BIS(DIFLUOROMETHYL)-N~2~-(5-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester
- 3-(chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester These compounds share some structural similarities but differ in their specific functional groups and reactivity, which can lead to different applications and properties.
Properties
IUPAC Name |
5,7-bis(difluoromethyl)-N-[5-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N7O3/c1-29-15(19(32)24-7-9-3-2-4-33-9)12(8-25-29)27-18(31)11-6-14-26-10(16(20)21)5-13(17(22)23)30(14)28-11/h2-6,8,16-17H,7H2,1H3,(H,24,32)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPDOZIEIZPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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